2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde
Overview
Description
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is an organic compound with the molecular formula C17H16F3N3O and a molecular weight of 335.32 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a benzaldehyde group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with piperazine to form 2-(4-[5-(trifluoromethyl)-2-pyridyl]piperazine).
Aldehyde Introduction: The intermediate is then reacted with benzaldehyde under specific conditions to introduce the aldehyde group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzoic acid.
Reduction: Formation of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperazine and benzaldehyde moieties.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group and a pyrimidine ring, differing in the heterocyclic structure.
Uniqueness
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is unique due to its combination of a trifluoromethyl group, pyridine ring, piperazine ring, and benzaldehyde group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-6-16(21-11-14)23-9-7-22(8-10-23)15-4-2-1-3-13(15)12-24/h1-6,11-12H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYINUQJLSBDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381837 | |
Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-03-8 | |
Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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